molecular formula C25H20N4O2S B2735626 N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-89-6

N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2735626
CAS No.: 536703-89-6
M. Wt: 440.52
InChI Key: UCRYTDNUCGQCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a pyrimidoindole derivative with a sulfanyl-acetamide side chain. Its core structure comprises a pyrimido[5,4-b]indole scaffold substituted with a phenyl group at position 3, a ketone at position 4, and a benzyl group attached to the acetamide nitrogen. This compound belongs to a class of Toll-like receptor 4 (TLR4) ligands, where structural modifications influence receptor binding and activation potency .

Properties

IUPAC Name

N-benzyl-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c30-21(26-15-17-9-3-1-4-10-17)16-32-25-28-22-19-13-7-8-14-20(19)27-23(22)24(31)29(25)18-11-5-2-6-12-18/h1-14,27H,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRYTDNUCGQCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a probe for studying biological processes due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The activity and physicochemical properties of pyrimido[5,4-b]indole derivatives are highly dependent on substitutions at three key positions:

Position 2 (sulfanyl group linker)

Position 3 (aryl/alkyl substituent on the pyrimidoindole core)

Amide side chain (N-substituent)

Modifications at Position 2 (Sulfanyl Linker)
  • Sulfonyl vs. Sulfinyl vs. Sulfanyl Groups :
    Oxidation of the sulfanyl group to sulfonyl (e.g., compound 2 ) or sulfinyl (compound 3 ) reduces TLR4 activity compared to the parent sulfanyl analog (compound 1 ) due to steric and electronic effects .
  • Ethynyl Substitution: Compound 41 (8-ethynyl substitution) exhibits enhanced potency (IC₅₀ = 0.8 nM for TLR4 activation) compared to non-ethynylated analogs, attributed to improved hydrophobic interactions with the receptor .
Modifications at Position 3 (Core Substituent)
  • Phenyl vs. Phenethyl vs. 4-Ethoxyphenyl :
    • The target compound’s 3-phenyl group is a common motif in TLR4-active analogs (e.g., compound 9 and 30b ) .
    • Replacing phenyl with phenethyl (compound 40 ) slightly reduces solubility but enhances receptor selectivity by 2-fold .
    • 4-Ethoxyphenyl substitution (ZINC2720826) improves metabolic stability but lowers potency due to steric bulk .
Modifications in the Amide Side Chain
  • Benzyl vs. Cyclohexyl vs. N-Cyclohexyl analogs (e.g., compound 30b) show superior pharmacokinetic profiles (t₁/₂ = 6.2 h in mice) due to increased steric protection from metabolic enzymes . N-Cyclobutyl derivatives (e.g., compound 12) exhibit reduced potency (IC₅₀ = 12 nM vs. 1.5 nM for N-cyclohexyl analogs), likely due to conformational strain .
Substituents at Position 8
  • Iodo vs. Ethynyl vs. Furan-2-yl :
    • 8-Iodo substitution (compound 30b ) enhances halogen bonding with TLR4 but reduces solubility (logP = 4.1) .
    • 8-Ethynyl (compound 41 ) and 8-(furan-2-yl) (compound 2B182C ) substitutions improve both potency (IC₅₀ = 0.8 nM) and aqueous solubility (logP = 3.2) .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility :
    • Benzyl-substituted analogs (e.g., target compound) exhibit moderate solubility (2.1 mg/mL in PBS) compared to cyclohexyl derivatives (0.8 mg/mL) .
  • Metabolic Stability :
    • N-Cyclohexyl analogs resist CYP3A4-mediated oxidation better than N-benzyl derivatives (CLₘᵢc = 12 vs. 35 μL/min/mg) .
  • Selectivity :
    • The target compound shows 10-fold selectivity for TLR4 over TLR2, whereas 8-iodo analogs (e.g., 30b ) achieve 50-fold selectivity .

Key Research Findings

  • Potency Enhancements : Ethynyl or furan-2-yl substitutions at position 8 improve TLR4 binding by forming π-π interactions with Tyr436 in the receptor’s hydrophobic pocket .
  • Synthetic Feasibility : HATU-mediated coupling (e.g., compound 30b , 72.6% yield) is more efficient than TFA-mediated methods (e.g., compound 9 , 86.9% yield but requires harsh conditions) .
  • Limitations : Bulky substituents (e.g., dodecyl in compound 50 ) drastically reduce solubility and bioavailability despite high potency .

Biological Activity

N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following details:

Property Value
Molecular FormulaC23H20ClF3N4O2S
Molecular Weight508.9 g/mol
IUPAC Name2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
InChI KeyKKBCBLXKHNDYHK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed that the compound may inhibit certain enzymes or receptors involved in various cellular processes. For instance, studies suggest that it may exert anticancer effects by targeting signaling pathways associated with tumor growth and proliferation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF710.5
HepG215.0
A54912.0

These values indicate that this compound exhibits promising activity against these cancer types.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it may possess inhibitory effects against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy : A study conducted by researchers at a leading university demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF7 breast cancer cells through apoptosis induction mechanisms .
  • Mechanistic Insights : Molecular docking studies have suggested that N-benzyl-2-{(4-oxo-3-pheny...} interacts with the EGFR tyrosine kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways crucial for cancer cell survival .
  • Synergistic Effects : In combination therapy studies with standard chemotherapeutics like doxorubicin, the compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-benzyl-2-({4-oxo-3-phenyl-pyrimidoindol-2-yl}sulfanyl)acetamide?

  • Answer : The synthesis of pyrimidoindole-based acetamides typically involves multi-step protocols:
    • Core construction : Build the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors with pyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
    • Sulfanyl group introduction : React the core with thiourea derivatives in the presence of a base (e.g., triethylamine) to form the sulfanyl intermediate .
    • Acetamide coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the benzyl-acetamide moiety .
    • Optimization : Monitor reaction progress via TLC/HPLC, and adjust parameters like temperature (80–120°C) and solvent polarity to improve yields (typically 40–60%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Combine spectroscopic and chromatographic methods:
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., phenyl at C3, sulfanyl at C2) .
    • Mass spectrometry : Confirm molecular weight (e.g., expected [M+H]+ ≈ 485–500 Da) .
    • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What stability considerations are critical for handling this compound?

  • Answer :
    • Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the sulfanyl or acetamide groups .
    • pH sensitivity : Avoid prolonged exposure to acidic (pH < 4) or basic (pH > 9) conditions, which degrade the pyrimidoindole core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Answer :
    • Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups on the phenyl ring to evaluate electronic effects on target binding .
    • Biological assays : Test analogs in vitro for kinase inhibition (e.g., EGFR, VEGFR) or cytotoxicity (e.g., IC50 in cancer cell lines) .
    • Data correlation : Use molecular docking to link substituent effects (e.g., electron-withdrawing groups) to enhanced binding affinity .

Q. How should researchers resolve contradictions in solubility or reactivity data across studies?

  • Answer :
    • Control experiments : Replicate conditions (solvent, temperature) from conflicting studies to identify variables affecting solubility (e.g., DMSO vs. ethanol) .
    • Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely report low solubility .
    • Cross-validation : Compare data with structurally similar compounds (e.g., pyrimidoindoles with acetamide groups) to identify trends .

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

  • Answer :
    • Kinase profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases .
    • Apoptosis assays : Measure caspase-3/7 activation in HeLa or MCF-7 cells via luminescence .
    • Membrane permeability : Employ Caco-2 monolayers to predict oral bioavailability, using LC-MS/MS for quantification .

Q. How can target identification be approached for this compound?

  • Answer :
    • Pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .
    • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map differentially expressed pathways (e.g., apoptosis, cell cycle) .
    • SPR analysis : Screen against recombinant protein libraries to measure binding kinetics (e.g., KD < 1 μM for high-affinity targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.